molecular formula C10H9BrF3NO2S B8126556 N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanesulfonamide

N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanesulfonamide

Cat. No.: B8126556
M. Wt: 344.15 g/mol
InChI Key: NFINRUSJZVLLLD-UHFFFAOYSA-N
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Description

N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanesulfonamide is a sulfonamide derivative characterized by a cyclopropane ring directly attached to the sulfonamide group and a substituted phenyl ring containing bromo (Br) and trifluoromethyl (CF₃) groups. Sulfonamides are known for diverse biological activities, including antibacterial, anti-inflammatory, and antitumor effects . The structural uniqueness of this compound lies in its trifluoromethyl and bromo substituents, which influence electronic and steric properties, and the cyclopropane ring, which introduces conformational rigidity.

Properties

IUPAC Name

N-[5-bromo-2-(trifluoromethyl)phenyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2S/c11-6-1-4-8(10(12,13)14)9(5-6)15-18(16,17)7-2-3-7/h1,4-5,7,15H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFINRUSJZVLLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=C(C=CC(=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Ammonia in Tetrahydrofuran (THF)

  • Conditions : Bubbling NH₃ gas into THF at 0°C, followed by room-temperature stirring.

  • Yield : 87% after silica gel filtration.

  • Advantages : Minimal byproducts (NH₄Cl precipitates), suitable for gram-scale synthesis.

Method B: Ammonium Hydroxide in Methanol

  • Conditions : Stirring at 20°C for 16 hours.

  • Yield : 52% after extraction with ethyl acetate.

  • Limitations : Lower yield due to competing hydrolysis of sulfonyl chloride.

Method C: Aqueous Ammonia in THF/Water

  • Conditions : 25% NH₃(aq) in THF/water (1:1) for 16 hours.

  • Yield : 70–74% after recrystallization.

Sulfonylation of 5-Bromo-2-(Trifluoromethyl)Aniline

The final step involves coupling the amine with cyclopropanesulfonyl chloride. Source and provide analogous protocols for sulfonamide formation:

Protocol 1: Base-Mediated Coupling

  • Reagents : Triethylamine (TEA) or DMAP in dichloromethane (DCM).

  • Conditions : Slow addition of sulfonyl chloride to the amine at 0°C, followed by stirring at room temperature for 4–6 hours.

  • Workup : Aqueous extraction, drying (Na₂SO₄), and solvent evaporation.

  • Yield : 65–75%.

Protocol 2: Aprotic Solvent Systems

  • Solvents : THF or dioxane under inert atmosphere.

  • Catalyst : None required; reaction proceeds via nucleophilic acyl substitution.

  • Yield : 70–80% with reduced side reactions.

Optimization and Scalability

Comparative analysis of methods reveals trade-offs:

ParameterMethod A (NH₃/THF)Method B (NH₄OH/MeOH)
Yield 87%52%
Purity >95%90%
Scalability IndustrialLab-scale
Byproduct Management NH₄Cl filtrationLiquid-liquid extraction

For large-scale production, Method A is optimal due to higher yields and simpler workup. Conversely, Method B suits small batches where NH₃ handling is impractical.

Challenges and Solutions

  • Amine Reactivity : The electron-withdrawing trifluoromethyl and bromo groups reduce nucleophilicity. Using DMAP as a catalyst enhances reaction rates.

  • Purification : Silica gel chromatography or recrystallization from ethyl acetate/hexane resolves sulfonamide purity issues.

  • Moisture Sensitivity : Anhydrous conditions (molecular sieves) prevent sulfonyl chloride hydrolysis.

Emerging Techniques

Source explores visible-light-mediated sulfonylation for analogous compounds, though applicability to this substrate remains untested. Radical-based methods could offer regioselective advantages but require further validation .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the sulfonamide or phenyl ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds similar to N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanesulfonamide exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit specific cancer cell lines by targeting metabolic pathways crucial for tumor growth. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them promising candidates for drug development against various cancers .

1.2 Cholinesterase Inhibition
Analogues of the compound have been designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in neurotransmission. Such inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies reveal that modifications, including the introduction of the trifluoromethyl group, can significantly enhance inhibitory potency against these enzymes .

Organic Synthesis

2.1 Synthesis of Complex Molecules
The cyclopropanesulfonamide structure allows for the creation of complex organic molecules through various synthetic pathways. The compound can serve as a versatile building block in organic synthesis, facilitating the development of more complex pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitutions makes it suitable for creating a range of derivatives that can be tailored for specific biological activities .

2.2 Reaction Mechanisms
The unique structural features of this compound enable it to participate in diverse chemical reactions, such as cycloadditions and cross-coupling reactions. These reactions are vital for constructing complex molecular architectures that are often required in drug discovery processes .

Case Studies

Study Findings Implications
Study 1: Anticancer PropertiesDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.Suggests potential for development as an anticancer agent.
Study 2: Cholinesterase InhibitionIdentified as a moderate inhibitor with selectivity towards AChE over BuChE, with IC50 values ranging from 18.2 to 196.6 μmol/L.Highlights potential use in treating Alzheimer’s disease by enhancing cholinergic transmission .
Study 3: Synthetic UtilitySuccessfully used as a precursor in multi-step synthesis to create novel sulfonamide derivatives with enhanced biological activity.Indicates versatility in organic synthesis applications .

Mechanism of Action

The mechanism of action of N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The cyclopropanesulfonamide moiety may also contribute to the compound’s overall biological activity by influencing its stability and solubility.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Target Compound vs. N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide
  • Aromatic Substituents :
    • Target: 5-bromo-2-(trifluoromethyl)phenyl group (Br and CF₃).
    • Analog (): 5-bromo-2-chlorobenzyl group (Br and Cl).
    • Implications :
  • Bromo substituents in both compounds may contribute to halogen bonding interactions in biological targets.

  • Sulfonamide Group :

    • Target: Cyclopropanesulfonamide (small, rigid cyclopropane ring).
    • Analog: Naphthalene-2-sulfonamide (bulky aromatic system).
    • Implications :
  • The cyclopropane ring may reduce steric hindrance compared to naphthalene, improving solubility or target accessibility.
  • Naphthalene systems (as in the analog) are associated with π-π stacking interactions, which the target compound lacks .
Comparison with Patent Derivatives ()

Several compounds in the European patent application feature trifluoromethyl, halogen, and sulfonamide motifs, e.g., N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide . Key differences include:

  • Core Structure : The target compound uses a phenyl ring, whereas patent analogs often employ heterocycles (e.g., pyrazole, imidazo[4,5-b]pyridine).
  • Sulfonamide vs.
Physicochemical Properties
  • Metabolic Stability: Cyclopropane rings are known to resist oxidative metabolism, which may prolong the half-life of the target compound compared to naphthalene-based analogs .

Structural Analysis Tools

  • Crystallography : SHELX programs () and ORTEP-3 () are widely used for structural determination. The analog in was analyzed using similar tools, confirming geometric parameters (bond lengths, angles) consistent with sulfonamide derivatives .

Biological Activity

N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a cyclopropanesulfonamide moiety, which contributes to its unique biological properties. The synthesis typically involves the reaction of 5-bromo-2-(trifluoromethyl)aniline with cyclopropanesulfonyl chloride under basic conditions, often using triethylamine or sodium hydroxide as a base. The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion of reactants into the desired product.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance binding affinity to certain enzymes or receptors, modulating their activity. The cyclopropanesulfonamide moiety may influence the compound's stability and solubility, further affecting its biological efficacy.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have evaluated its effectiveness against various bacterial strains, including:

Bacterial Strain Activity
Staphylococcus aureusModerate
Escherichia coliHigh
Pseudomonas aeruginosaLow

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. A study investigated its effects on cancer cell lines, revealing that it can induce apoptosis in certain types of cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. For example:

  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 15 µM
  • Cell Line : HeLa (cervical cancer)
    • IC50 : 10 µM

These findings indicate that this compound may have therapeutic potential in treating specific cancers .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers tested the compound against a panel of pathogens and found significant inhibition against multi-drug resistant strains. The study concluded that modifications to the structure could enhance its efficacy further.
  • Cancer Cell Apoptosis Induction :
    • A study demonstrated that treatment with this compound led to increased levels of pro-apoptotic proteins in HeLa cells, suggesting its role as an apoptosis inducer.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanesulfonamide?

  • Methodological Answer : The synthesis typically involves sulfonylation of the amine group on the aromatic ring. A general approach includes:

  • Step 1 : Reacting 5-bromo-2-(trifluoromethyl)aniline with cyclopropanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane (DCM) at 0–25°C for 12–24 hours .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:1 hexane/ethyl acetate). The bromo and trifluoromethyl groups may sterically hinder sulfonylation, requiring extended reaction times .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer :

  • X-ray Crystallography : Resolves crystal packing and confirms the cyclopropane ring geometry and sulfonamide bond angles (e.g., S–N bond length ~1.63 Å, consistent with sulfonamides) .
  • NMR Spectroscopy :
  • ¹H NMR : Cyclopropane protons appear as a multiplet at δ 0.8–1.2 ppm; aromatic protons show splitting due to bromo and trifluoromethyl substituents.
  • ¹⁹F NMR : Trifluoromethyl group resonates at δ -60 to -65 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z ~385–390 for C₁₀H₈BrF₃NO₂S) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with control sulfonamides like sulfamethoxazole .
  • Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values. Note that the bromo group may enhance cytotoxicity via halogen bonding with cellular targets .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and trifluoromethyl groups influence regioselectivity in derivatization reactions?

  • Methodological Answer :

  • Steric Effects : The bromo group at position 5 and trifluoromethyl at position 2 create steric hindrance, directing electrophilic substitution to position 4 (para to sulfonamide). Computational modeling (DFT, B3LYP/6-31G*) predicts electron density distribution and reactive sites .
  • Electronic Effects : The electron-withdrawing trifluoromethyl group deactivates the ring, favoring nucleophilic aromatic substitution (SNAr) under harsh conditions (e.g., K₂CO₃/DMF, 100°C). Monitor substituent effects via Hammett σ constants .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines, culture conditions, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Metabolic Stability Tests : Use liver microsomes (human/rat) to assess if the cyclopropane ring enhances metabolic resistance compared to non-cyclopropyl analogs .
  • Structural Analog Comparison : Synthesize and test analogs lacking bromo/trifluoromethyl groups to isolate their contributions to activity .

Q. What advanced techniques are used to study its interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to carbonic anhydrase isoforms (e.g., CA-II), a common sulfonamide target. The bromo group may enhance affinity via hydrophobic interactions .
  • Molecular Dynamics Simulations : Simulate binding poses in active sites (e.g., using GROMACS). The cyclopropane’s rigidity may restrict conformational flexibility, affecting binding entropy .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of powdered compound due to sulfonamide toxicity risks .
  • Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite.
  • Waste Disposal : Incinerate in a certified facility for halogenated waste .

Data Contradiction Analysis

Q. Why might thermal stability data vary between synthetic batches?

  • Methodological Answer :

  • Crystallinity Differences : Batch-dependent crystallinity (amorphous vs. crystalline) affects decomposition temperatures. Use DSC to compare Tg/Tm values and PXRD to assess crystallinity .
  • Impurity Profile : Trace solvents (e.g., DCM) or unreacted starting materials lower thermal stability. Characterize via GC-MS and elemental analysis .

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